ethyl 2-(2-ethylphenoxy)acetate
Description
Ethyl 2-(2-ethylphenoxy)acetate (CAS: 100256-84-6) is an aromatic ether ester characterized by a phenoxy backbone substituted with an ethyl group at the ortho position and an ethyl ester functional group. Its synthesis involves the nucleophilic substitution of o-ethylphenol with ethyl bromoacetate in the presence of a base, achieving a yield of approximately 84% . This compound serves as a precursor in pharmaceutical and agrochemical research, though its specific applications remain under exploration.
Properties
CAS No. |
100256-84-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-(2-ethylphenoxy)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-10-7-5-6-8-11(10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
GVTZEFUSFMIKKH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1OCC(=O)OCC |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-ethylphenoxy)acetate can be synthesized through the esterification reaction of 2-ethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like acetone or ethanol. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-ethylphenoxyacetic acid.
Reduction: Formation of 2-ethylphenoxyethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-ethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 2-ethylphenol, which may further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Ring
(a) Ethyl 2-(4-Aminophenoxy)Acetate
- Structure: Features a para-amino substituent instead of ortho-ethyl.
- Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate, followed by reduction using NH$_4$Cl/Fe, yielding 62% .
- Properties : Melting point 56–58°C; $ ^1H $-NMR (DMSO-d$6$): δ 6.62 (d, aromatic H), 4.65 (s, NH$2$) .
(b) Ethyl 2-(2-Chlorophenylcarbamoylphenoxy)Acetate
- Structure : Contains a chloro-substituted phenylcarbamoyl group.
- Properties : SEM imaging reveals distinct crystallinity compared to β-cyclodextrin complexes, suggesting altered solubility .

- Applications : Investigated for inclusion complexes to enhance bioavailability .
(c) Ethyl 2-(4-Chlorophenoxy)Acetoacetate
Ester Group Modifications
(a) Methyl 2-(2-Acetylphenyl)Acetate
- Structure : Methyl ester replaces ethyl, with an acetyl group on the phenyl ring.
- Molecular Formula : C${11}$H${12}$O$_3$ .
- Impact: The methyl ester reduces molecular weight (206.24 vs.
(b) Ethyl 2-(2-Acetylphenoxy)Acetate
Functional Group Additions
(a) Ethyl 2-(4-Aminophenoxy)Acetate Derivatives
(b) Ethyl 2-Phenylacetoacetate
- Structure : Incorporates a phenylacetoacetate moiety.
- Applications: Precursor for phenylacetone, a known amphetamine intermediate .
Comparative Data Table
Key Findings and Implications
Synthetic Efficiency: this compound achieves higher yields (84%) compared to amino-substituted analogs (62%) .
Bioactivity Potential: Structural analogs with amino or acetyl groups demonstrate antimicrobial and enzyme inhibitory activities, suggesting avenues for functionalizing the target compound .
Physical Properties : Substituents like chloro or acetyl groups influence crystallinity and solubility, critical for formulation strategies .
Applications : The ethyl ester group enhances stability in precursor roles, as seen in phenylacetone synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

